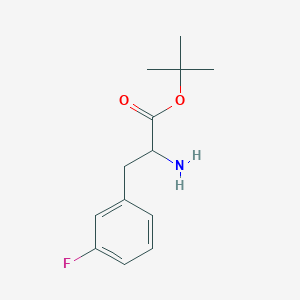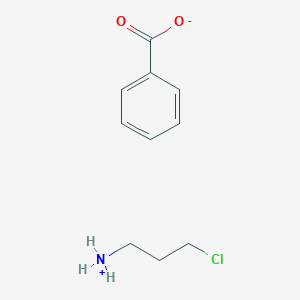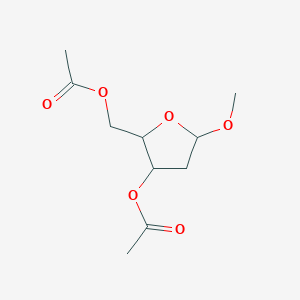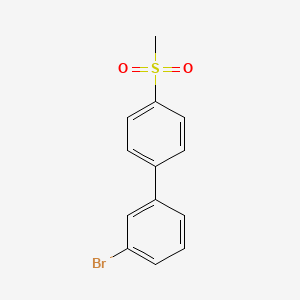
3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO2S It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-1,1’-biphenyl with a methylsulfonyl-substituted boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxy-4’-(methylsulfonyl)-1,1’-biphenyl.
Scientific Research Applications
3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It may serve as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound can be used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and methylsulfonyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the biphenyl moiety.
3-Bromo-4-methylbenzoic acid: Similar bromine substitution but with a carboxylic acid group instead of a methylsulfonyl group.
Uniqueness
3-Bromo-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the combination of the bromine and methylsulfonyl groups on a biphenyl scaffold. This unique substitution pattern imparts specific reactivity and properties that are valuable in various chemical applications.
Properties
CAS No. |
62579-54-8 |
|---|---|
Molecular Formula |
C13H11BrO2S |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-bromo-3-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H11BrO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 |
InChI Key |
LLFGPWCFSAFKNW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)
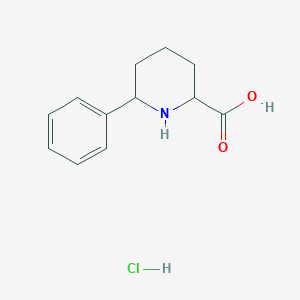
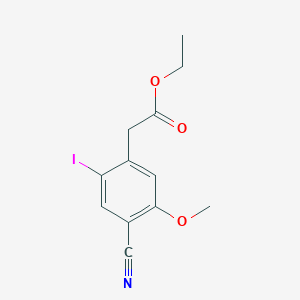
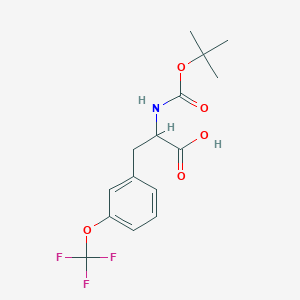
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)

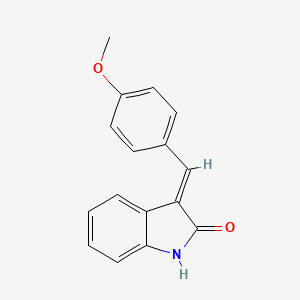
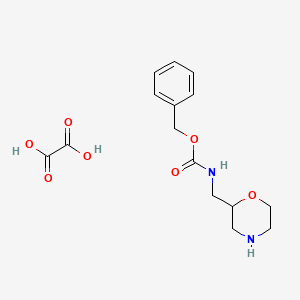
![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
